

Application Notes and Protocols for the Synthesis of LY3509754 and its Intermediates

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Compound of Interest

Compound Name: LY3509754

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the scalable synthesis of **LY3509754**, a potent and selective oral small molecule inhibitor of IL-17A.^[1] The described methods are based on a convergent 5-step cGMP sequence, developed for large-scale production to support clinical and product development studies.^{[2][3]} The synthesis originates from three key intermediates: an oxadiazole, an α -bromoketone, and a pyridazinyl imidazolidinone.^{[2][4][5]}

I. Overview of the Synthetic Strategy

The manufacturing process for **LY3509754** is a convergent synthesis that involves the preparation of three key building blocks followed by their assembly to form the final active pharmaceutical ingredient (API).^{[2][5]} This strategy allows for efficient and scalable production. The key intermediates are:

- Oxadiazole Intermediate (2)
- α -Bromoketone Intermediate (5)
- Pyridazinyl Imidazolidinone Intermediate (6)

The final steps involve the coupling of these intermediates to construct the core imidazo[1,2-b]pyridazine moiety, followed by functional group manipulations and salt formation to yield the hemiedisylate salt of **LY3509754** (1).^[2]

II. Synthesis of Key Intermediates

A. Synthesis of the Pyridazinyl Imidazolidinone Intermediate

A robust process for the synthesis of the pyridazinyl imidazolidinone intermediate has been developed, enabling the production of over 150 kg of material.^{[5][6]} This multi-step synthesis utilizes biocatalysis and continuous stirred-tank reactor (CSTR) technologies to ensure scalability and control over the process.^{[5][6]}

Key Process Highlights:

- **Biocatalysis:** A transamination process was developed for the preparation of (S)-3,3,3-trifluoropropane-1,2-diamine, which avoids the use of an unstable enamine intermediate and improves the scalability of the synthesis.^{[5][6]}
- **CSTR Technology:** A continuous flow process was implemented for the carbonylation of N-(6-chloropyridazin-3-yl)pivalamide under cryogenic conditions. This approach successfully minimized product decomposition and increased the isolated yield from approximately 40% in batch mode to around 60%.^[6]
- **Asymmetric Hydrogenation:** An asymmetric hydrogenation step is employed to install a key chiral center.^[5]

Experimental Protocol: Asymmetric Hydrogenation of Enamine 15

- A solution of the enamine intermediate (15) in t-amyl alcohol is prepared.
- The solution is treated with 3 MPa of hydrogen gas.
- The reaction is carried out in the presence of 1.0 mol % of the catalyst $[\text{NH}_2\text{Me}_2][\{\text{RuCl}((\text{S})\text{-BINAP})\}_2(\mu\text{-Cl})_3]$.
- The reaction mixture is heated to 50–60 °C for 48 hours.
- Upon completion, the reaction mixture is concentrated to dryness.

- The crude product is purified by column chromatography to yield the desired intermediate (16).[\[5\]](#)

B. Synthesis of the α -Bromoketone Intermediate

The synthesis of the α -bromoketone intermediate was optimized for large-scale production, resulting in the delivery of 110 kg of the material.[\[4\]](#) The process development efforts led to a significant improvement in the overall yield, from 19.1% in the preclinical supply process to 46.5%.[\[4\]](#)

Key Process Highlights:

- Horner–Wadsworth–Emmons Condensation: The synthesis commences with a Horner–Wadsworth–Emmons condensation of commercially available 4,4-difluorocyclohexan-1-one (8) and methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (7).[\[4\]](#)
- Enzymatic Ester Hydrolysis and Concomitant Decarboxylation: A key step in the optimized process involves an enzymatic ester hydrolysis followed by a concomitant decarboxylation.[\[4\]](#)

III. Assembly of LY3509754 Drug Substance

The final phase of the synthesis involves the assembly of the key intermediates to produce **LY3509754**. This process has been scaled up to deliver 66 kg of the final drug substance.[\[2\]](#)[\[3\]](#)

Assembly and Final Steps:

- Deprotection: The Piv-protected pyridazinyl imidazolidinone (6) undergoes deprotection under acidic conditions to yield intermediate 13.[\[2\]](#)
- Cyclization: The resulting intermediate (13) is cyclized with the α -bromoketone (5) to form the imidazopyridazine derivative (14).[\[2\]](#)
- Hydrogenation: The imidazopyridazine derivative (14) is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to yield intermediate 3.[\[2\]](#)
- Coupling: Intermediate 3 is then coupled with the oxadiazole intermediate (2).[\[2\]](#)

- Salt Formation: The resulting freebase is treated with ethane-1,2-disulfonic acid to deliver the final drug substance as a hemiedisylate salt (1).[\[2\]](#)

Experimental Protocol: Condensation of Pyridazinyl Imidazolidinone (13) and α -Bromoketone (5)

- Original Conditions: The freebase of intermediate 13 was reacted with α -bromoketone 5 in the presence of sodium bicarbonate (NaHCO_3) in tetrahydrofuran (THF) at 65 °C. The crude product was purified by silica gel chromatography.[\[2\]](#)
- Optimized Conditions: The use of an organic base, 2,6-lutidine, was found to significantly suppress the formation of an epimerization impurity.[\[2\]](#) Switching the reaction solvent to ethyl acetate (EtOAc) improved the reaction conversion.[\[2\]](#)

IV. Quantitative Data Summary

The following tables summarize key quantitative data from the process development of **LY3509754** synthesis.

Table 1: Yield Improvement in α -Bromoketone Synthesis

Process Stage	Overall Yield
Preclinical Supplies Process	19.1%
Optimized Scaled-up Process	46.5%

Data sourced from the development of a scalable process for the α -bromoketone intermediate.
[\[4\]](#)

Table 2: Impurity Profile in the Deprotection of Pyridazinyl Imidazolidinone at Different Temperatures

Temperature	Reaction Time (h)	Product (13) Yield	Ketone Impurity (22)	3-Hydroxy Impurity (20)
80 °C	4	93.9%	2.4%	3.3%
70 °C	8	93.9%	2.3%	3.0%

Data from a study on the effect of temperature on the deprotection reaction.[\[2\]](#)

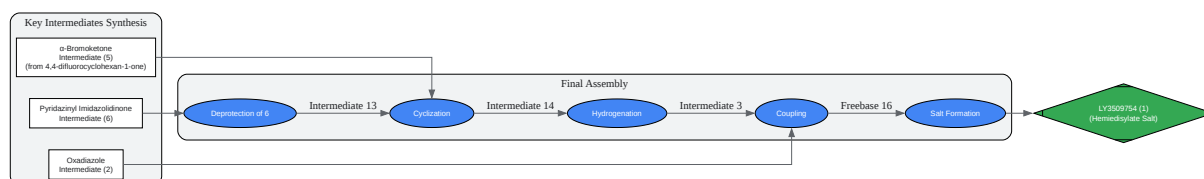
Table 3: Results of the Optimized Seeding Process for Intermediate 13

Parameter	Value
Scale	24.45 kg
Corrected Yield	82%
Purity	98.9%
Residual 3-Hydroxy Impurity (20)	0.2%
Residual Ketone Impurity (22)	0.8%

Data from the implementation of a robust seeding process.[\[2\]](#)

V. Visualized Synthetic Workflow

The following diagram illustrates the overall convergent synthesis strategy for **LY3509754**.



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Caption: Convergent synthesis pathway for **LY3509754**.

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